methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a combination of a benzoate ester, a triazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and the Gewald reaction, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoic acid.
Scientific Research Applications
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can act as a bioisostere for amides, potentially enhancing the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure.
Uniqueness
Methyl 4-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate is unique due to the combination of the thiophene and triazole rings with a benzoate ester. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[(1-thiophen-3-yltriazol-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)17-8-13-9-20(19-18-13)14-6-7-24-10-14/h2-7,9-10H,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIBJYVKDQVUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.